molecular formula C10H11IO2 B12414166 Methyl 4-(2-iodoethyl)benzoate-d8

Methyl 4-(2-iodoethyl)benzoate-d8

Cat. No.: B12414166
M. Wt: 298.15 g/mol
InChI Key: FEBZFUASXKRIMS-JFNQLUPDSA-N
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Preparation Methods

The synthesis of Methyl 4-(2-iodoethyl)benzoate-d8 typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may involve large-scale iodination reactions followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Methyl 4-(2-iodoethyl)benzoate-d8 can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-iodoethyl)benzoate-d8 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-(2-iodoethyl)benzoate-d8 involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, facilitating the formation of covalent bonds with target molecules. This interaction can lead to changes in the molecular pathways, affecting various biological processes .

Comparison with Similar Compounds

Methyl 4-(2-iodoethyl)benzoate-d8 can be compared with other similar compounds such as:

    Methyl 4-(2-bromoethyl)benzoate: Similar structure but with a bromine atom instead of iodine.

    Methyl 4-(2-chloroethyl)benzoate: Contains a chlorine atom instead of iodine.

    Methyl 4-(2-fluoroethyl)benzoate: Contains a fluorine atom instead of iodine.

The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced background noise in spectroscopic studies .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

298.15 g/mol

IUPAC Name

methyl 2,3,5,6-tetradeuterio-4-(1,1,2,2-tetradeuterio-2-iodoethyl)benzoate

InChI

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3/i2D,3D,4D,5D,6D2,7D2

InChI Key

FEBZFUASXKRIMS-JFNQLUPDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C([2H])([2H])C([2H])([2H])I)[2H]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCI

Origin of Product

United States

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